3,7-dimethyl-1-(2-methylpropyl)-5-sulfanyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione
Description
The compound 3,7-dimethyl-1-(2-methylpropyl)-5-sulfanyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione is a diazinopyrimidine dione derivative featuring a fused bicyclic core. Key structural attributes include:
- Methyl groups at positions 3 and 7, enhancing hydrophobicity and steric bulk.
- A sulfanyl (thiol) group at position 5, enabling hydrogen bonding and redox reactivity.
Properties
IUPAC Name |
3,7-dimethyl-1-(2-methylpropyl)-5-sulfanylidene-8H-pyrimido[4,5-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O2S/c1-6(2)5-16-9-8(10(19)14-7(3)13-9)11(17)15(4)12(16)18/h6H,5H2,1-4H3,(H,13,14,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBMJBCYRGOJKJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=S)C2=C(N1)N(C(=O)N(C2=O)C)CC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3,7-Dimethyl-1-(2-methylpropyl)-5-sulfanyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione (CAS Number: 794559-23-2) is a heterocyclic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and potential applications based on diverse research findings.
- Molecular Formula : C12H16N4O2S
- Molecular Weight : 280.35 g/mol
- CAS Number : 794559-23-2
Antimicrobial Activity
Recent studies have highlighted the compound's significant antimicrobial properties. In particular:
- Inhibition of Bacterial Growth : The compound exhibited potent activity against various bacterial strains including Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values reported as low as 0.21 µM. This indicates a strong potential for development as an antibacterial agent .
- Fungal Activity : It also demonstrated antifungal effects against species of the genus Candida, showing selective action against certain Gram-positive and Gram-negative microorganisms .
Table 1: Antimicrobial Activity Summary
| Microorganism | Activity Type | MIC (µM) |
|---|---|---|
| Pseudomonas aeruginosa | Bacterial Inhibition | 0.21 |
| Escherichia coli | Bacterial Inhibition | 0.21 |
| Candida spp. | Fungal Inhibition | Varies |
The compound's mechanism of action has been explored through molecular docking studies, revealing that it binds effectively to critical targets such as MurD and DNA gyrase. The binding interactions involve hydrogen bonds and pi-stacking interactions that stabilize the compound within the active sites of these enzymes .
Case Studies
- Antibacterial Efficacy : In a controlled laboratory setting, the compound was tested against clinical isolates of Escherichia coli and Pseudomonas aeruginosa. Results indicated that it not only inhibited growth but also reduced biofilm formation significantly compared to untreated controls .
- Fungal Inhibition : A study evaluating the antifungal activity against Candida albicans showed that the compound could inhibit fungal growth effectively at concentrations lower than those required for conventional antifungal agents .
Pharmacokinetics and Toxicology
The pharmacokinetic profile of the compound suggests good absorption and distribution characteristics. Preliminary toxicological assessments indicate a favorable safety profile; however, further studies are necessary to fully elucidate its toxicity and long-term effects in vivo.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure and Substituent Variations
Diazinopyrimidine Derivatives
- 5-Amino-1,3-dimethyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione (CAS 70371-55-0) Substituents: Amino group at position 5, methyl groups at 1 and 3. Molecular Weight: 207.19 g/mol (C8H9N5O2) . Key Differences: Replacement of the sulfanyl group with an amino group increases polarity but reduces redox reactivity.
5-[4-(4-Methoxyphenyl)piperazin-1-yl]sulfonyl-1,3-dimethylpyrimidine-2,4-dione (CAS 874806-50-5)
Pyrimido[4,5-d]Pyrimidinone Derivatives
- N-(3-(2-((2-Methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)-5-oxo-7,8,9,10-tetrahydropyrimidino[4',5':4,5]pyrimido[1,2-a][1,3]diazepin-12(5H)-yl)phenyl)acrylamide (3c) Structural Notes: Incorporates a diazepine ring fused to pyrimidine, increasing conformational flexibility .
Physicochemical Properties
Key Observations :
- The sulfanyl group in the target compound balances moderate polarity and redox activity, contrasting with the sulfonyl group’s high polarity and the amino group’s basicity.
- The isobutyl group increases logP compared to smaller alkyl substituents, favoring lipid bilayer penetration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
